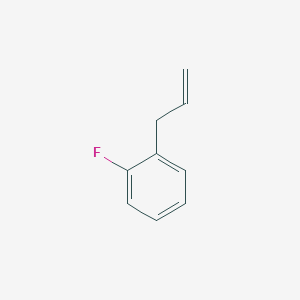

3-(2-Fluorophenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Fluorophenyl)-1-propene” appears to be a compound with a propene (three-carbon alkene) backbone and a 2-fluorophenyl group attached. However, there’s no specific information available about this compound12.

Synthesis Analysis

There’s no specific synthesis method available for “3-(2-Fluorophenyl)-1-propene”. However, a related compound, “Vonoprazan fumarate intermediate 5-(2-fluorophenyl)-1H-pyrroles’s-3-formaldehyde”, has been synthesized starting from 2-fluoro acetophenone3.

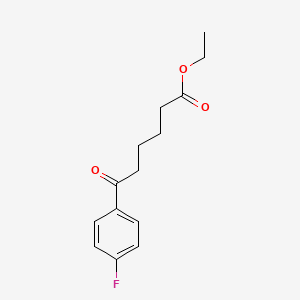

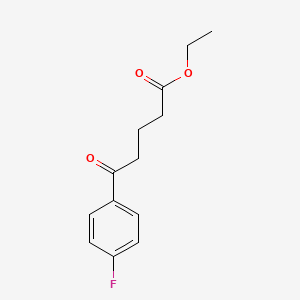

Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)-1-propene” is not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, has a molecular weight of 168.1672.

Chemical Reactions Analysis

There’s no specific information available about the chemical reactions involving “3-(2-Fluorophenyl)-1-propene”. However, a related compound, “3-(2-Fluorophenyl)propanols”, has been reported to undergo cyclisation to form chromans4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Fluorophenyl)-1-propene” are not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, is reported to be a cream-colored solid with a melting point range of 72.5-81.5°C16.

Applications De Recherche Scientifique

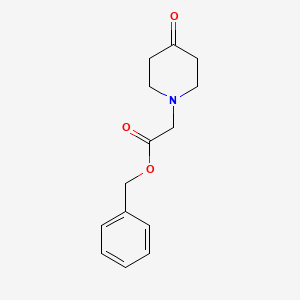

Hydroformylation and Pharmaceutical Building Blocks

3-(2-Fluorophenyl)-1-propene has been used in the hydroformylation process using rhodium catalysts. This process resulted in the high chemoselectivity and regioselectivity towards the formation of linear aldehyde, particularly for 1,1-bis(p-fluorophenyl)ethene. The obtained product, 3,3-bis(p-fluorophenyl)propanal, has been converted to 4,4-bis(p-fluorophenyl)butanal, a valuable building block for pharmaceuticals (Botteghi, Paganelli, Marchetti, & Pannocchia, 1999).

Cyclisation to Chromans

The compound has been utilized in cyclisation processes. For instance, 3-(o-Fluorophenyl)propan-1-ol can be readily cyclised to chroman either through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation (Houghton, Voyle, & Price, 1980).

Applications in Liquid Crystal Display

3-(2-Fluorophenyl)-1-propene derivatives have been reported to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The photoalignment of the liquid crystal is influenced by the number and disposition of fluoro-substituents and the position of attachment of the terminal thiophene moiety in the molecular structure of the alignment material. This has potential applications in Liquid Crystal Displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Conformational Studies

Studies on the conformations and vibrational spectra of similar compounds like 2-chloro-3-fluoro-1-propene and 2-bromo-3-fluoro-1-propene provide insights into the molecular structure and behavior of such compounds. These studies are crucial in understanding the physical properties and potential applications of these compounds in various fields (Klaboe, Tirgrimsen, & Christensen, 1974).

Polymerization and Material Science

The compound has also been used in the polymerization of propene with modified constrained geometry complexes. This has implications in the field of material science, particularly in the development of new polymers with specific properties (Staal et al., 2003).

Applications in Organic Electronics

Compounds derived from 3-(2-Fluorophenyl)-1-propene have been synthesized and characterized for their applications in organic electronics. For example, 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its polymers have been studied for their potential in energy storage and electrochromic devices (Topal et al., 2021).

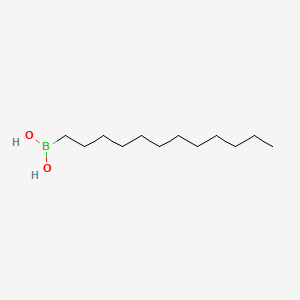

Activation in Catalytic Processes

The compound's derivatives have been explored in the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids, catalyzed by rhodium(I) monohydrides. This highlights its role in facilitating specific catalytic reactions in organic synthesis (Bianchini et al., 1990).

Safety And Hazards

The safety and hazards of “3-(2-Fluorophenyl)-1-propene” are not available. However, a related compound, “3-(2-Fluorophenyl)propionic acid”, is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation1.

Orientations Futures

There’s no specific information available about the future directions of “3-(2-Fluorophenyl)-1-propene”. However, research in the field of difluoromethylation, which could potentially involve similar compounds, has been active and promising7.

Please note that the information provided is based on related compounds and may not directly apply to “3-(2-Fluorophenyl)-1-propene”. For accurate information, specific studies on “3-(2-Fluorophenyl)-1-propene” would be required.

Propriétés

IUPAC Name |

1-fluoro-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOGDXJDCCGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596259 |

Source

|

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-1-propene | |

CAS RN |

56314-65-9 |

Source

|

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)